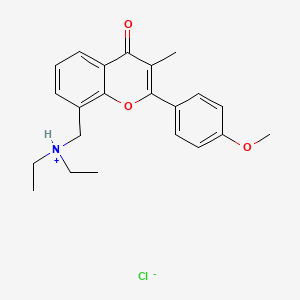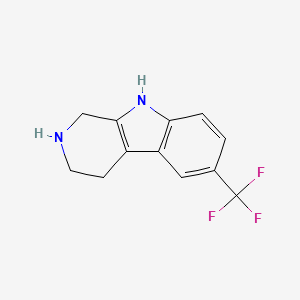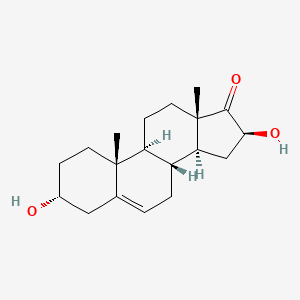
3a,16b-Dihydroxyandrostenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3a,16b-Dihydroxyandrostenone is a naturally occurring steroid found in the urinary excretion of individuals with certain adrenal tumors. It is a derivative of androstenone, a compound known for its presence in human sweat and urine, and is structurally similar to other androgens and anabolic steroids.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthetic routes to produce 3a,16b-Dihydroxyandrostenone typically involve the modification of androstenone through hydroxylation reactions. These reactions require specific catalysts and conditions to introduce hydroxyl groups at the 3a and 16b positions.
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis, often using advanced techniques such as biocatalysis or chemical catalysis to achieve the desired hydroxylation. The process must be carefully controlled to ensure the correct stereochemistry and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 3a,16b-Dihydroxyandrostenone can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and osmium tetroxide (OsO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various halogenating agents can be employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones and carboxylic acids.
Reduction: Production of alcohols and aldehydes.
Substitution: Generation of halogenated derivatives.
Aplicaciones Científicas De Investigación
3a,16b-Dihydroxyandrostenone has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other steroid compounds.
Biology: Studied for its role in hormonal regulation and its effects on biological systems.
Medicine: Investigated for potential therapeutic uses, particularly in the treatment of adrenal disorders.
Industry: Utilized in the development of new pharmaceuticals and biochemical research.
Mecanismo De Acción
The mechanism by which 3a,16b-Dihydroxyandrostenone exerts its effects involves binding to specific molecular targets, such as steroid hormone receptors. This binding triggers a cascade of cellular events, leading to changes in gene expression and cellular function. The exact pathways and molecular targets can vary depending on the biological context.
Comparación Con Compuestos Similares
Testosterone
Androstenone
Dihydrotestosterone (DHT)
Androstenedione
Propiedades
Número CAS |
60828-06-0 |
|---|---|
Fórmula molecular |
C19H28O3 |
Peso molecular |
304.4 g/mol |
Nombre IUPAC |
(3R,8R,9S,10R,13S,14S,16S)-3,16-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C19H28O3/c1-18-7-5-12(20)9-11(18)3-4-13-14(18)6-8-19(2)15(13)10-16(21)17(19)22/h3,12-16,20-21H,4-10H2,1-2H3/t12-,13-,14+,15+,16+,18+,19+/m1/s1 |
Clave InChI |
QQIVKFZWLZJXJT-BNSUEQOYSA-N |
SMILES isomérico |
C[C@]12CC[C@H](CC1=CC[C@@H]3[C@@H]2CC[C@]4([C@H]3C[C@@H](C4=O)O)C)O |
SMILES canónico |
CC12CCC(CC1=CCC3C2CCC4(C3CC(C4=O)O)C)O |
Descripción física |
Solid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(E)-(3-nitrophenyl)methylideneamino]-3-pyridin-2-yl-1H-1,2,4-triazole-5-thione](/img/structure/B15346853.png)

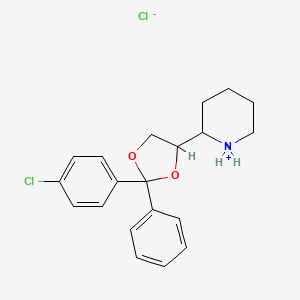


![Sodium;[(oxido-oxo-sulfooxy-lambda6-sulfanylidene)amino]oxymethane](/img/structure/B15346886.png)

![2H-1,2,3-Triazolo[4,5-b]pyridin-5-amine, 2-(3,4-dimethylphenyl)-](/img/structure/B15346888.png)
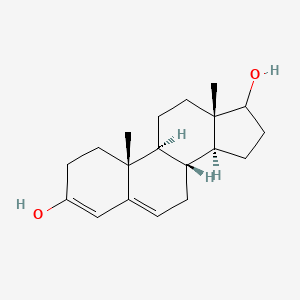
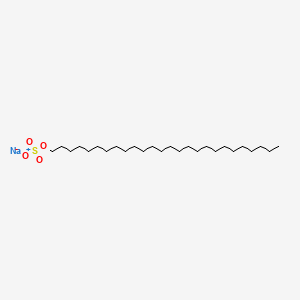
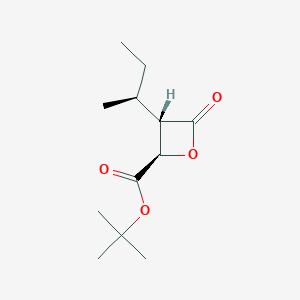
![2-[4-[2-(4-methylbenzoyl)oxyethyl]piperazin-1-yl]ethyl 4-methylbenzoate;dihydrochloride](/img/structure/B15346925.png)
